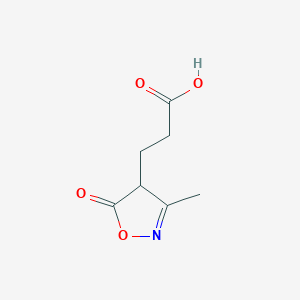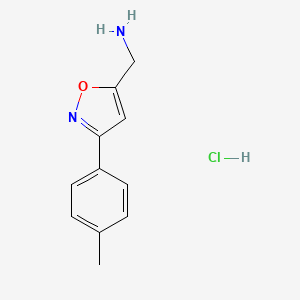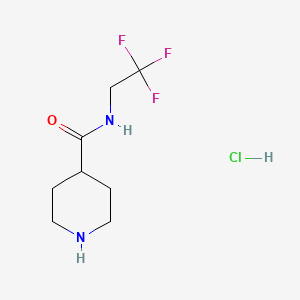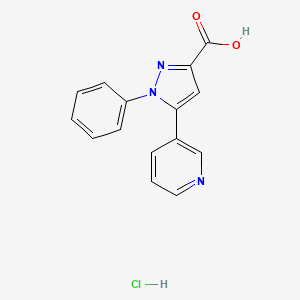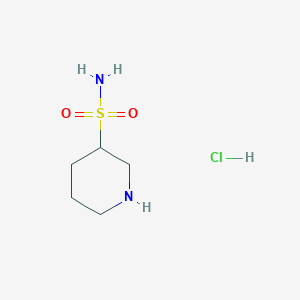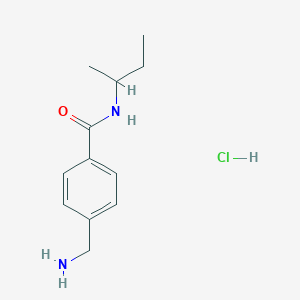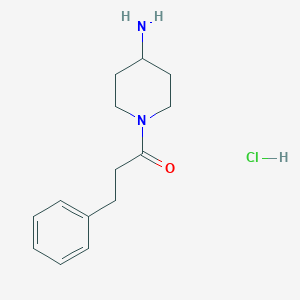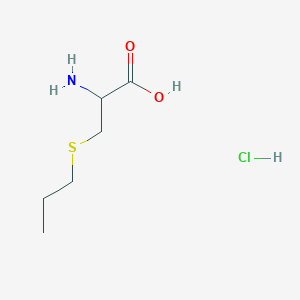
4-(4-formyl-1-méthyl-1H-pyrazol-3-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-formyl-1H-pyrazol-3-yl)benzonitrile” is a chemical compound with the CAS Number: 1003017-90-0 . It has a molecular weight of 197.2 . The compound is in the form of a powder .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes “4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The InChI code for “4-(4-formyl-1H-pyrazol-3-yl)benzonitrile” is 1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-10(7-15)6-13-14-11/h1-4,6-7H, (H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-(4-formyl-1H-pyrazol-3-yl)benzonitrile” is a powder . It has a molecular weight of 197.2 .Applications De Recherche Scientifique
Activité antioxydante
Les dérivés du pyrazole, tels que le 4-(4-formyl-1-méthyl-1H-pyrazol-3-yl)benzonitrile, ont été étudiés pour leurs propriétés antioxydantes. Ces composés peuvent piéger les radicaux libres, qui sont nocifs pour les systèmes biologiques. L'activité antioxydante est cruciale pour prévenir les maladies liées au stress oxydatif, notamment le cancer et les maladies cardiovasculaires .
Potentiel anticancéreux
Des recherches ont indiqué que les composés du pyrazole présentent des propriétés cytotoxiques contre diverses lignées de cellules cancéreuses humaines. Ils peuvent induire l'apoptose, en particulier par la voie médiée par p53, qui est une forme de mort cellulaire programmée essentielle pour arrêter la prolifération des cellules cancéreuses .
Développement de médicaments
Le cycle pyrazole est un motif commun dans de nombreux médicaments commercialisés. Sa présence dans un composé comme le this compound suggère un potentiel pour le développement de médicaments, en particulier comme échafaudage pour créer de nouvelles molécules pharmacologiquement actives .
Catalyse
Les dérivés du pyrazole peuvent être utilisés comme catalyseurs dans diverses réactions chimiques. Leur capacité à faciliter les réactions les rend précieux en chimie synthétique pour produire des molécules complexes plus efficacement .
Nanomatériaux magnétiques
Les caractéristiques structurelles des composés à base de pyrazole leur permettent d'être incorporés dans des nanomatériaux magnétiques. Ces matériaux ont des applications dans divers domaines, notamment la biosensoristique, la délivrance de médicaments et la remédiation environnementale .
Propriétés antimicrobiennes
Ces composés ont montré une activité antimicrobienne contre une gamme de bactéries, y compris les souches Gram-positives et Gram-négatives. Cela en fait des candidats intéressants pour le développement de nouveaux antibiotiques ou agents antiseptiques .
Propriétés biologiques
Les pyrazoles sont connus pour une variété d'activités biologiques, telles que des propriétés anti-inflammatoires, analgésiques et anthelminthiques. Ce large éventail d'effets biologiques ouvre des voies de recherche dans plusieurs domaines thérapeutiques .
Utilisation herbicide
La structure des composés du pyrazole a été explorée pour des applications herbicides. Leur capacité à inhiber la croissance des plantes indésirables sans affecter les cultures désirées peut être bénéfique pour les pratiques agricoles .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with a pyrazole core have been shown to exhibit cytotoxicity against several human cell lines , suggesting that this compound may also target cellular structures or enzymes involved in cell growth and proliferation.
Mode of Action
This disruption could lead to cell death, explaining the compound’s potential cytotoxic properties .
Biochemical Pathways
Related compounds have been shown to activate autophagy proteins as a survival mechanism, with the predominant pathway of cell death being p53-mediated apoptosis . This suggests that 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile may also influence these pathways.
Result of Action
Based on the potential cytotoxic properties of similar compounds , it can be inferred that this compound may lead to cell death in targeted cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the environment, such as proteins or other small molecules .
Analyse Biochimique
Biochemical Properties
4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . These interactions are primarily mediated through the binding of the compound to specific active sites on enzymes, altering their conformation and activity.
Cellular Effects
The effects of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and lipid peroxides, which can affect various cellular components . This oxidative stress can result in changes in gene expression and metabolic flux, ultimately impacting cell survival and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can exhibit lower EC50 values and a broader spectrum of activity over time, indicating its potential for sustained biological activity . Its stability and degradation products must be carefully monitored to ensure consistent results in experimental settings.
Dosage Effects in Animal Models
The effects of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and can exhibit therapeutic effects. For instance, pyrazole derivatives, including this compound, have been shown to be safe and well-tolerated in mice at doses of 300 mg/kg and 100 mg/kg when administered orally and parenterally, respectively . At higher doses, the compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in preclinical studies.
Metabolic Pathways
4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the production of free radicals and reactive oxygen species (ROS) through its interaction with metabolic enzymes . These interactions can lead to changes in cellular metabolism and energy production, affecting overall cellular function and health.
Propriétés
IUPAC Name |
4-(4-formyl-1-methylpyrazol-3-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-15-7-11(8-16)12(14-15)10-4-2-9(6-13)3-5-10/h2-5,7-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJIMSCXLGDPSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride](/img/structure/B1372269.png)
